molecular formula C30H20N2 B13396213 9-Phenyl-9H,9'H-2,4'-bicarbazole

9-Phenyl-9H,9'H-2,4'-bicarbazole

Cat. No.: B13396213
M. Wt: 408.5 g/mol
InChI Key: QFXVSXLXTNODJF-UHFFFAOYSA-N
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Description

9-Phenyl-9H,9’H-2,4’-bicarbazole: is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and materials science. The compound’s structure consists of two carbazole units connected through a phenyl group, which imparts unique electronic and photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-9H,9’H-2,4’-bicarbazole typically involves the coupling of carbazole derivatives with phenyl-containing reagents. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between carbazole and phenylboronic acid . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods: Industrial production of 9-Phenyl-9H,9’H-2,4’-bicarbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 9-Phenyl-9H,9’H-2,4’-bicarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 9-Phenyl-9H,9’H-2,4’-bicarbazole in various applications is primarily based on its electronic structure and photophysical properties. The compound can act as a donor molecule in donor-acceptor systems, facilitating charge transfer processes. In OLEDs, it serves as a host material that can efficiently transport electrons and holes, leading to high luminescence efficiency .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 9-Phenyl-9H,9’H-2,4’-bicarbazole exhibits unique electronic properties due to the specific positioning of the phenyl group and the carbazole units. This structural arrangement enhances its photophysical characteristics, making it particularly suitable for applications in organic electronics and optoelectronics .

Properties

Molecular Formula

C30H20N2

Molecular Weight

408.5 g/mol

IUPAC Name

2-(9H-carbazol-4-yl)-9-phenylcarbazole

InChI

InChI=1S/C30H20N2/c1-2-9-21(10-3-1)32-28-16-7-5-11-23(28)24-18-17-20(19-29(24)32)22-13-8-15-27-30(22)25-12-4-6-14-26(25)31-27/h1-19,31H

InChI Key

QFXVSXLXTNODJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C7=CC=CC=C7NC6=CC=C5

Origin of Product

United States

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